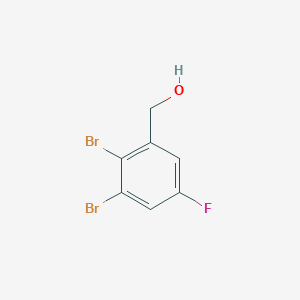

2,3-Dibromo-5-fluorobenzyl alcohol

Description

Strategic Importance of Benzyl (B1604629) Alcohol Functionality in Synthesis

The benzyl alcohol functionality is of paramount strategic importance in organic synthesis. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a vast number of other functional groups. Furthermore, the benzylic position is activated for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. This dual reactivity makes benzyl alcohols key intermediates in the synthesis of natural products, pharmaceuticals, and other fine chemicals.

Overview of 2,3-Dibromo-5-fluorobenzyl Alcohol as a Key Synthetic Intermediate

This compound is a specific example of a halogenated benzyl alcohol that, while not as extensively studied as some of its isomers, holds significant potential as a synthetic intermediate. Its unique substitution pattern, with two bromine atoms and one fluorine atom on the aromatic ring, offers a rich platform for a variety of chemical transformations. The differential reactivity of the bromine and fluorine atoms, combined with the versatility of the benzyl alcohol group, makes this compound a potentially valuable tool for the construction of complex and highly functionalized molecules.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are tabulated below. It is important to note that while some basic properties are available from commercial suppliers, detailed spectroscopic and physicochemical data are not widely reported in the scientific literature, reflecting its status as a more specialized chemical intermediate.

| Property | Value |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| CAS Number | 1806354-01-7 synquestlabs.com |

| Appearance | Not specified in available literature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the benzylic CH₂ and OH protons. The coupling patterns of the aromatic protons would be influenced by the fluorine and bromine substituents.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the carbon atoms attached to halogens showing characteristic shifts.

IR Spectroscopy: The infrared spectrum would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching vibrations around 1000-1200 cm⁻¹. Characteristic absorptions for the C-Br and C-F bonds would also be present.

Synthesis of this compound

Specific, detailed, and peer-reviewed synthetic routes for this compound are not widely documented. However, its synthesis can be envisioned through established methods for the preparation of substituted benzyl alcohols. A plausible route would involve the reduction of the corresponding benzaldehyde (B42025) or benzoic acid derivative. For instance, the reduction of 2,3-dibromo-5-fluorobenzaldehyde (B1410845) with a suitable reducing agent, such as sodium borohydride, would be a standard method to yield the target benzyl alcohol. The precursor aldehyde itself could potentially be synthesized from 1,2-dibromo-4-fluorobenzene (B1585839) through a formylation reaction.

Applications in Organic Synthesis

While specific applications of this compound are not extensively reported, its structure suggests its utility as a versatile building block in organic synthesis. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The benzyl alcohol moiety can be transformed into other functional groups, further expanding its synthetic potential. It can be considered a valuable intermediate for the synthesis of complex molecules, potentially in the fields of agrochemicals and pharmaceuticals, where halogenated aromatic compounds often play a crucial role.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dibromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPQOCWRYWFNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 2,3 Dibromo 5 Fluorobenzyl Alcohol

Multi-Step Approaches to the Dibromofluorinated Aromatic Core

Constructing the 2,3-dibromo-5-fluoroaromatic scaffold requires precise control over the regioselectivity of halogenation reactions. Standard electrophilic substitution reactions on simple precursors are often insufficient, necessitating more advanced synthetic techniques.

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene (B151609) ring. However, the directing effects of existing substituents play a critical role and can present challenges in achieving the desired 2,3,5-trisubstituted pattern.

A plausible, albeit multi-step, strategy could begin with a precursor like 3-fluoroaniline. The amino group is a strong activating ortho-, para-director. Bromination of 3-fluoroaniline would be expected to occur at the positions ortho and para to the amine, namely the 2, 4, and 6 positions. Steric hindrance might favor substitution at the 2- and 4-positions. Following dibromination, the amino group could be removed via a diazotization-reduction sequence (diazotization followed by treatment with hypophosphorous acid) to yield 1,3-dibromo-5-fluorobenzene. From this intermediate, another functional group would need to be introduced at the desired position to be later converted into the hydroxymethyl group, a complex task in itself.

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org

Fluorine is recognized as an effective, albeit weak, ortho-directing group. semanticscholar.orgresearchgate.netacs.org This property can be exploited to synthesize polysubstituted aromatic compounds. A potential synthetic route leveraging DoM could start from 1,3-dibromo-5-fluorobenzene. However, lithiation would likely be directed by the fluorine to the 2-position, between the two bromine atoms. Quenching this intermediate with an electrophile to install a precursor to the benzyl (B1604629) alcohol (e.g., CO2 to form a carboxylic acid) would be a viable step.

Alternatively, a strategy could commence with 3-fluorotoluene. The fluorine atom can direct lithiation to the 2-position. Trapping the resulting organolithium species with an electrophilic bromine source (e.g., N-bromosuccinimide or 1,2-dibromoethane) would yield 2-bromo-3-fluorotoluene. A subsequent electrophilic bromination would likely be directed to the 5-position, which is para to the activating methyl group, to form 2,3-dibromo-5-fluorotoluene. The final step in forming the core would involve the oxidation of the methyl group to a carboxylic acid or aldehyde.

Reductive halogenation, most notably the Sandmeyer reaction, provides another strategic avenue. This method involves the diazotization of an aromatic amine to form a diazonium salt, which is then displaced by a halogen using a copper(I) salt.

A hypothetical route could begin with an appropriately substituted aniline, such as 2-amino-3-bromo-5-fluorobenzoic acid. The amino group could be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). Subsequent treatment with copper(I) bromide (CuBr) would replace the diazonium group with a bromine atom, yielding 2,3-dibromo-5-fluorobenzoic acid. This product serves as a direct precursor for the target alcohol via reduction. The primary challenge in this route lies in the synthesis of the starting aniline precursor, which is itself a complex, multi-step target.

Convergent Synthesis of the Benzylic Alcohol Moiety

Once the 2,3-dibromo-5-fluorinated aromatic core bearing a suitable functional group (like a carboxyl or formyl group) is synthesized, the final step is the formation of the benzylic alcohol. This is typically achieved through reduction or nucleophilic addition reactions.

The most direct convergent approach to 2,3-dibromo-5-fluorobenzyl alcohol is the reduction of its corresponding aldehyde or carboxylic acid.

Reduction of 2,3-Dibromo-5-fluorobenzaldehyde (B1410845): The aldehyde can be readily reduced to the primary alcohol using mild reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. quizlet.com

Reduction of 2,3-Dibromo-5-fluorobenzoic Acid: The reduction of the carboxylic acid requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) is the classic reagent for this conversion. orgsyn.org Alternatively, borane-THF complex (BH₃·THF) can also be used. The reaction typically involves an initial reaction followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol. orgsyn.org

| Precursor | Reagent | Typical Solvent | Conditions | Product |

| 2,3-Dibromo-5-fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp | This compound |

| 2,3-Dibromo-5-fluorobenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to Reflux | This compound |

| 2,3-Dibromo-5-fluorobenzoic Acid | Borane (BH₃·THF) | Tetrahydrofuran (THF) | 0°C to Room Temp | This compound |

| 3-bromo-4-fluoro-benzoic acid mixed anhydride | Sodium Borohydride (NaBH₄) | Tetrahydrofuran/Water | 10-20°C | 3-bromo-4-fluorobenzyl alcohol google.com |

This table presents common laboratory methods for the reduction of aldehydes and carboxylic acids to primary alcohols. The final entry shows a related documented procedure.

The formation of the benzyl alcohol from the corresponding aldehyde is fundamentally a nucleophilic addition reaction. In the context of reduction with sodium borohydride, the nucleophile is a hydride ion (H⁻) delivered from the borohydride complex to the electrophilic carbonyl carbon of 2,3-dibromo-5-fluorobenzaldehyde. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically from the solvent, yields the final alcohol product.

While other nucleophiles like Grignard or organolithium reagents are staples of carbonyl chemistry, their addition to 2,3-dibromo-5-fluorobenzaldehyde would result in the formation of a secondary alcohol, not the target primary benzyl alcohol. Therefore, for the specific synthesis of this compound, the relevant nucleophilic addition is that of a hydride equivalent.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step in chemical synthesis to maximize the yield of the desired product and minimize the formation of impurities. For the hypothetical synthesis of this compound, several parameters can be adjusted.

For the reduction of 2,3-dibromo-5-fluorobenzoic acid or 2,3-dibromo-5-fluorobenzaldehyde, the following factors would be key to optimize:

Choice of Reducing Agent: The strength and selectivity of the reducing agent are paramount. For the reduction of a carboxylic acid, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is often required. For the reduction of an aldehyde, a milder reducing agent such as Sodium Borohydride (NaBH₄) is typically sufficient and offers greater functional group tolerance. The choice of reagent can significantly impact the yield and the purity of the final product.

Solvent System: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the reducing agent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for LiAlH₄ reductions. For NaBH₄ reductions, protic solvents such as methanol or ethanol are often employed. The optimization of the solvent system can lead to improved reaction rates and easier work-up procedures.

Temperature and Reaction Time: These two parameters are interconnected. Lower temperatures are often used at the beginning of a reaction to control the exothermic nature of the reduction, followed by a gradual increase to room temperature or gentle heating to ensure the reaction goes to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, preventing the formation of byproducts from over-reaction.

Stoichiometry of Reagents: The molar ratio of the reducing agent to the substrate is a critical factor. Using a slight excess of the reducing agent can ensure complete conversion of the starting material. However, a large excess can lead to difficulties in quenching the reaction and purifying the product. Careful optimization of the stoichiometry is necessary to achieve a balance between high conversion and ease of purification.

The following interactive data table illustrates a hypothetical optimization study for the reduction of 2,3-dibromo-5-fluorobenzaldehyde.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ | Methanol | 0 to 25 | 2 | 85 |

| 2 | NaBH₄ | Ethanol | 0 to 25 | 2 | 88 |

| 3 | LiAlH₄ | THF | 0 to 25 | 1 | 92 |

| 4 | NaBH₄ | Methanol | 25 | 4 | 82 |

| 5 | LiAlH₄ | Diethyl Ether | 0 | 3 | 90 |

This data is hypothetical and for illustrative purposes only.

Sustainable Synthetic Protocols for Halogenated Alcohols

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, including halogenated alcohols. The goal is to develop protocols that are more environmentally friendly, safer, and more efficient.

Key aspects of sustainable synthetic protocols that could be applied to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The development of reactions in greener solvents such as water, supercritical fluids, or ionic liquids is a key area of green chemistry. For instance, certain reductions can be carried out in aqueous media, significantly reducing the environmental impact.

Catalytic Methods: The use of catalytic amounts of reagents is preferable to stoichiometric amounts as it reduces waste. For instance, catalytic hydrogenation using a metal catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent) is a greener alternative to the use of metal hydrides for the reduction of aldehydes and ketones. This method often proceeds under mild conditions and produces water as the only byproduct.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques can also lead to higher yields and purities.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as catalytic additions, are preferred over those that generate significant amounts of waste.

Use of Safer Reagents: The development of synthetic protocols that avoid the use of highly toxic and hazardous reagents is a fundamental principle of green chemistry. For bromination reactions, the use of solid, stable brominating agents instead of liquid bromine can improve safety. Similarly, replacing strong, pyrophoric reducing agents with safer alternatives is a key consideration. Research into biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to the synthesis of alcohols.

Reactivity and Derivatization Strategies of 2,3 Dibromo 5 Fluorobenzyl Alcohol

Transformations at the Benzylic Alcohol Position

The hydroxyl group of the benzylic alcohol is a key site for a range of chemical modifications, including oxidation, substitution, and condensation reactions.

Selective Oxidation Reactions

The selective oxidation of benzylic alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been demonstrated as an effective oxidizing agent for converting benzyl (B1604629) alcohols into benzaldehydes or methyl benzoates. researchgate.net When dichloromethane (B109758) is used as the solvent, the reaction selectively yields benzaldehydes in high yields (89–99%) within a short reaction time of 30 minutes. researchgate.net Alternatively, conducting the reaction in methanol (B129727) at room temperature for 12 hours can lead to the formation of methyl benzoates in yields ranging from 86–98%. researchgate.net

| Solvent | Product | Reaction Time | Yield (%) |

| Dichloromethane | Benzaldehyde (B42025) | 30 minutes | 89-99 |

| Methanol | Methyl Benzoate | 12 hours | 86-98 |

Functional Group Interconversions (e.g., to halides, amines, ethers)

The hydroxyl group of a benzylic alcohol can be readily converted into other functional groups, such as halides, amines, and ethers, expanding its synthetic applications. vanderbilt.edu The conversion of the alcohol to a halide, such as a benzyl bromide or chloride, creates a good leaving group for subsequent nucleophilic substitution reactions. For example, reaction with thionyl chloride can produce the corresponding benzyl chloride, while phosphorus tribromide can yield the benzyl bromide. vanderbilt.edunih.govresearchgate.net These benzylic halides are then susceptible to displacement by various nucleophiles to introduce amines, ethers, and other functionalities. vanderbilt.edu

Condensation and Coupling Reactions Involving the Hydroxyl Group

The hydroxyl group of benzylic alcohols can participate in condensation reactions to form new carbon-carbon or carbon-heteroatom bonds. A notable example is the radical condensation of benzylic alcohols with acetamides to produce 3-arylpropanamides, with water as the only byproduct. nih.govresearchgate.net This reaction is typically promoted by potassium tert-butoxide, which is believed to act as both a base and a radical initiator. nih.govresearchgate.net Additionally, direct cross-coupling of benzyl alcohols with boronic acids, catalyzed by palladium complexes, can furnish diarylmethanes through the activation of the benzylic C–O bond. rsc.org

Reactions at the Aromatic Halogen Substituents

The two bromine atoms on the aromatic ring of 2,3-dibromo-5-fluorobenzyl alcohol provide handles for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Chemistry at Bromine Centers

The bromine atoms are particularly well-suited for palladium-catalyzed cross-coupling reactions due to their reactivity. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environments, may allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govnih.gov Aryl bromides are common substrates for this reaction. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov This makes it a suitable method for modifying this compound without affecting the benzylic alcohol or the fluorine atom. By choosing the appropriate boronic acid or ester, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced at the bromine positions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild, basic conditions. wikipedia.org It provides a direct route to synthesize aryl alkynes from this compound. The resulting alkynyl-substituted benzyl alcohols can then be further elaborated.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This method is a powerful tool for the synthesis of arylamines. The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable base would lead to the corresponding amino-substituted benzyl alcohols.

| Reaction | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Organohalide + Organoboron | C-C |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C-C |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N |

Copper-Mediated Coupling Reactions (e.g., Ullmann)

Copper-catalyzed reactions are a cornerstone of C-C and C-heteroatom bond formation. For a substrate like this compound, these reactions, particularly the Ullmann-type couplings, offer pathways to biaryl compounds and other derivatives. The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl, typically at high temperatures. organic-chemistry.org More contemporary Ullmann-type reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions, including the formation of aryl ethers, aryl thioethers, and aryl amines under milder conditions. organic-chemistry.org

In the case of this compound, the presence of two bromine atoms at the C2 and C3 positions presents a question of regioselectivity. The reactivity of an aryl halide in copper-catalyzed reactions is influenced by steric hindrance and electronic effects. The bromine at the C3 position is generally more accessible than the sterically hindered C2 bromine, which is flanked by the C3 bromine and the benzylic alcohol group at C1. Consequently, copper-mediated coupling with a nucleophile (e.g., an alcohol for an ether linkage or an amine for an N-aryl bond) would likely occur preferentially at the C3 position.

Another avenue involves the copper-catalyzed C(sp³)–H functionalization of the benzylic alcohol itself. Recent methodologies have demonstrated the cross-coupling of benzyl alcohols with various partners, such as aryl acetonitriles, through a mechanism involving hydrogen atom abstraction from the benzylic position. organic-chemistry.orgnih.gov This type of reaction would compete with reactions at the aryl bromide sites, and selectivity would be dependent on the specific catalyst system and reaction conditions employed. For instance, a CuCl₂/TMEDA system has been shown to be effective for the α-alkylation of aryl acetonitriles with benzyl alcohols. organic-chemistry.orgnih.gov

Table 1: Potential Copper-Mediated Reactions of this compound

| Reaction Type | Coupling Partner | Probable Major Product | Rationale |

|---|---|---|---|

| Ullmann Ether Synthesis | Phenol (PhOH) | 2-Bromo-3-(phenyloxy)-5-fluorobenzyl alcohol | Preferential reaction at the less sterically hindered C3-Br position. |

| Buchwald-Hartwig Amination (Cu-cat.) | Aniline (PhNH₂) | N-(2-Bromo-5-fluoro-3-(hydroxymethyl)phenyl)aniline | Selective amination at the C3 position due to lower steric hindrance. |

| C(sp³)-H Functionalization | Phenylacetonitrile | 2-(2,3-Dibromo-5-fluorophenyl)acetaldehyde* | Oxidation of the alcohol to an aldehyde followed by coupling is a possible pathway. organic-chemistry.org |

*Note: The primary alcohol can first be oxidized to an aldehyde, which then participates in subsequent reactions like Knoevenagel condensation. organic-chemistry.org

Nickel- and Iron-Catalyzed Cross-Coupling Reactions

Nickel and iron catalysts have emerged as powerful, cost-effective alternatives to palladium for cross-coupling reactions. wisc.edu They offer unique reactivity profiles and can facilitate challenging couplings.

Nickel-Catalyzed Reactions: Nickel catalysis is particularly effective for the cross-coupling of aryl halides, including the activation of typically less reactive C-F bonds. beilstein-journals.orgnii.ac.jpnih.gov In this compound, the reactivity order for nickel-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) is expected to be C-Br > C-F. Between the two C-Br bonds, the one at C3 is more likely to react first due to reduced steric hindrance. This differential reactivity allows for sequential functionalization. For example, a nickel-catalyzed coupling with an arylboronic acid could selectively replace the C3-Br, leaving the C2-Br and C-F bonds intact for subsequent transformations. nih.gov This orthogonal reactivity is highly valuable in synthetic chemistry. nii.ac.jpnih.gov

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions, such as the Kumada coupling, are effective for forming C(sp²)-C(sp³) bonds by reacting aryl halides with alkyl Grignard reagents. nih.govnih.gov These reactions are often tolerant of various functional groups. Applying this to this compound, a reaction with an alkyl Grignard reagent (e.g., i-PrMgCl) in the presence of an iron catalyst like FeF₃·3H₂O would likely lead to substitution at one of the bromine positions. nih.gov Again, regioselectivity would favor the C3 position. The choice of ligand, such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), can be crucial for achieving high selectivity in iron-catalyzed couplings involving polyfluorinated aromatics. rsc.org

Table 2: Potential Ni- and Fe-Catalyzed Cross-Coupling Reactions

| Catalyst System | Reagent | Probable Major Product | Key Feature |

|---|---|---|---|

| Ni(cod)₂ / PCy₃ | Phenylboronic Acid | (3-Phenyl-2-bromo-5-fluorophenyl)methanol | Selective Suzuki coupling at the more accessible C3-Br position. nii.ac.jp |

| Fe(acac)₃ / TMEDA | Isopropyl Grignard | (3-Isopropyl-2-bromo-5-fluorophenyl)methanol | Iron-catalyzed Kumada coupling targeting a C-Br bond. nih.gov |

Nucleophilic Aromatic Substitution of Halogens

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.comnih.gov

However, for a leaving group to be displaced, it must be positioned at a site activated by electron-withdrawing groups. In this molecule, none of the halogens have a strongly activating group (like a nitro group) in an ortho or para position. beilstein-journals.org Therefore, forcing conditions (high temperature, strong nucleophile) would be required to induce SₙAr. If a reaction were to occur, the fluorine at C5 is a potential site for substitution due to its inherent reactivity in SₙAr, although it lacks strong electronic activation. Substitution of the bromine atoms via an SₙAr mechanism is less likely compared to metal-catalyzed pathways.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful method for generating organometallic reagents, which can then be trapped with various electrophiles. This reaction is typically performed at low temperatures using organolithium or Grignard reagents. The rate of exchange generally follows the order I > Br > Cl > F.

For this compound, a halogen-metal exchange reaction using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) would selectively occur at one of the C-Br bonds. The C3-Br is sterically more accessible and would be expected to undergo exchange more readily than the C2-Br. This would generate a lithiated aryl species, which is a potent nucleophile. Subsequent quenching with an electrophile allows for the introduction of a wide range of functional groups.

Table 3: Halogen-Metal Exchange and Electrophilic Quenching

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product |

|---|---|---|---|

| n-BuLi | 2-Bromo-5-fluoro-3-lithiobenzyl alcohol | Dimethylformamide (DMF) | 2-Bromo-5-fluoro-3-formylbenzyl alcohol |

| i-PrMgCl·LiCl | 2-Bromo-5-fluoro-3-(chloromagnesio)benzyl alcohol | CO₂ | 2-Bromo-5-fluoro-3-carboxybenzyl alcohol |

Chemo-, Regio-, and Stereoselective Functionalizations

The synthetic utility of this compound is greatly enhanced by the potential for selective reactions at its various functional sites. masterorganicchemistry.com

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The primary challenge and opportunity with this molecule is achieving selectivity between the benzylic alcohol and the three aryl halide sites. For example, oxidation of the alcohol to an aldehyde (e.g., using PCC) could be performed while leaving the C-X bonds untouched. Conversely, metal-catalyzed cross-coupling can be directed at the C-Br bonds without affecting the alcohol group, provided a suitable base and conditions are chosen.

Regioselectivity: This is crucial due to the presence of two non-equivalent bromine atoms. As discussed in the cross-coupling and halogen-metal exchange sections, reactions are expected to show a strong preference for the C3 position over the more sterically encumbered C2 position. This inherent regioselectivity allows for predictable, stepwise derivatization of the aromatic ring. A first reaction would functionalize the C3 position, and a subsequent, potentially more forcing reaction, could functionalize the C2 position.

Stereoselectivity: This type of selectivity becomes relevant in reactions that create or modify a stereocenter. masterorganicchemistry.com The starting material is achiral. However, if the benzylic alcohol is oxidized to a ketone (which would require a rearrangement not typical for benzyl alcohols) or if asymmetric catalysts are used in cross-coupling reactions that introduce a chiral element, diastereomers or enantiomers could be formed. For instance, asymmetric hydrogenation of an alkene derivative or the use of chiral ligands in nickel-catalyzed couplings could introduce stereoselectivity. organic-chemistry.org However, for most standard derivatizations of the aromatic core, stereoselectivity is not a primary consideration.

Structural Characterization and Spectroscopic Analysis of 2,3 Dibromo 5 Fluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and proton frameworks. For 2,3-Dibromo-5-fluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by multi-dimensional techniques, offers a complete picture of its atomic arrangement and electronic environment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Based on the analysis of related compounds, the two aromatic protons of this compound would appear as doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The fluorine atom at position 5 will influence the chemical shift of the adjacent proton at position 4 (H-4) and the proton at position 6 (H-6) through space and through bond couplings. The benzylic methylene protons (-CH₂OH) are expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: ¹H NMR Data for Related Benzyl (B1604629) Alcohol Derivatives

| Compound | Aromatic Protons (ppm) | CH₂ Protons (ppm) | OH Proton (ppm) | Solvent |

|---|---|---|---|---|

| 2-Fluorobenzyl alcohol | 7.40 (t), 7.31–7.24 (m), 7.13 (t), 7.04 (t) rsc.org | 4.70 (s) rsc.org | 3.09 (s) rsc.org | CDCl₃ |

| 2-Bromobenzyl alcohol | 7.57 (d), 7.51 (d), 7.36 (t), 7.19 (t) rsc.org | 4.78 (s) rsc.org | 2.02 (s) rsc.org | CDCl₃ |

| 3-Fluorobenzyl alcohol | 7.29–7.35 (m), 7.04–7.09 (m), 6.9 (t) rsc.org | 4.64 (s) rsc.org | 2.63 (s) rsc.org | CDCl₃ |

| Benzyl alcohol | 7.46–7.22 (m) rsc.org | 4.67 (s) rsc.org | 2.66 (s) rsc.org | CDCl₃ |

Note: The data in this table is for comparative analysis and is sourced from publicly available information for related compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbon attached to the hydroxyl group (C-7) will appear in the range of δ 60-65 ppm. The aromatic carbons will resonate in the δ 110-165 ppm region.

The positions of the bromine and fluorine substituents significantly influence the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the fluorine (C-5) will exhibit a large C-F coupling constant and its chemical shift will be significantly affected. The carbons bonded to the bromine atoms (C-2 and C-3) will also have their chemical shifts influenced by the heavy atom effect.

Table 2: ¹³C NMR Data for Related Benzyl Alcohol Derivatives

| Compound | Aromatic Carbons (ppm) | CH₂ Carbon (ppm) | Solvent |

|---|---|---|---|

| 2-Fluorobenzyl alcohol | 160.55 (d, JC-F=246.0 Hz), 129.26 (d, JC-F=4.4 Hz), 129.19, 127.88 (d, JC-F=14.7 Hz), 124.18 (d, JC-F=3.5 Hz), 115.16 (d, JC-F=21.2 Hz) rsc.org | 58.90 rsc.org | CDCl₃ |

| 2-Bromobenzyl alcohol | 139.74, 132.61, 129.13, 128.93, 127.66, 122.59 rsc.org | 65.10 rsc.org | CDCl₃ |

| 3-Fluorobenzyl alcohol | 163.99 (d, JC-F=245.4 Hz), 143.49 (d, JC-F=6.9 Hz), 130.01 (d, JC-F=8.2 Hz), 122.21 (d, J=2.7 Hz), 114.40 (d, JC-F=21.2 Hz), 113.72 (d, JC-F=21.8 Hz) rsc.org | 64.30 rsc.org | CDCl₃ |

| Benzyl alcohol | 140.86, 128.55, 127.63, 127.04 rsc.org | 65.17 rsc.org | CDCl₃ |

Note: The data in this table is for comparative analysis and is sourced from publicly available information for related compounds.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxylmethyl group. The coupling of the fluorine atom with the adjacent aromatic protons (H-4 and H-6) would result in a triplet or a doublet of doublets, providing further structural confirmation.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly in the aromatic region. HSQC would correlate directly bonded proton and carbon atoms, for instance, linking the benzylic protons to their corresponding carbon. The HMBC spectrum would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the substitution pattern by showing correlations from the benzylic protons to the aromatic carbons C-1, C-2, and C-6.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C-O stretching vibration of the primary alcohol is typically observed in the range of 1000-1050 cm⁻¹. The C-Br stretching vibrations are expected in the lower frequency region, usually below 700 cm⁻¹. The C-F stretching vibration will likely appear as a strong band in the region of 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

| C=C (aromatic) | 1450-1600 |

| C-O (primary alcohol) | 1000-1050 |

| C-F | 1000-1300 |

| C-Br | < 700 |

Note: These are typical ranges and the exact positions can vary based on the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₇H₅Br₂FO), the exact mass can be calculated with high precision.

The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms, with intense peaks for the molecular ions containing the isotopes ⁷⁹Br and ⁸¹Br. The presence of the M, M+2, and M+4 peaks in an approximate ratio of 1:2:1 would be a clear indicator of a dibrominated compound. HRMS would provide the exact mass of the molecular ion, which can be compared with the calculated mass to confirm the molecular formula. For C₇H₅⁷⁹Br₂FO, the calculated monoisotopic mass is approximately 281.8691 Da, and for C₇H₅⁷⁹Br⁸¹BrFO it is approximately 283.8671 Da.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS is invaluable for assessing the purity of synthesized batches and analyzing complex reaction mixtures.

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. The separation of components within the mixture is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times. For halogenated benzyl alcohols, the choice of column and temperature programming is critical to achieve baseline separation of isomers and potential impurities. waters.com

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam, causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum serves as a chemical "fingerprint," allowing for the unambiguous identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. For instance, in the analysis of benzyl alcohol, a characteristic base peak at m/z 91, corresponding to the tropylium (B1234903) ion, is often observed. nih.gov

For complex samples, such as reaction mixtures in the synthesis of this compound derivatives, GC-MS can identify starting materials, intermediates, byproducts, and the final product in a single analysis. researchgate.net The quantitative analysis of these components is also possible by creating a calibration curve with standards of known concentration. To enhance the volatility and thermal stability of benzyl alcohols, derivatization techniques can be employed prior to GC-MS analysis. nih.govnih.gov For example, derivatization with agents like perfluorooctanoyl chloride or 4-carbethoxyhexafluorobutyryl chloride converts the alcohol into a higher molecular weight ester, which can improve chromatographic behavior and detection limits. nih.govnih.gov

While specific GC-MS data for this compound is not extensively published in public domains, data for a related isomer, 2-bromo-5-fluorobenzyl alcohol, is available. nih.gov The analysis of this isomer would follow the same principles, with the mass spectrum showing a distinct molecular ion peak and fragmentation pattern determined by the positions of the bromine and fluorine substituents on the benzene ring.

Table 1: Predicted Mass Spectrometric Data for a Related Isomer

| Compound Name | Molecular Formula | Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|---|---|

| (2-bromo-5-fluorophenyl)methanol | C7H6BrFO | [M+H]+ | 204.96588 | 132.5 |

| [M+Na]+ | 226.94782 | 145.2 | ||

| [M-H]- | 202.95132 | 136.9 |

Data sourced from PubChem for CID 2773349. nih.govuni.lu CCS: Collision Cross Section.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular architecture of this compound and its derivatives, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms in a crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the regular spacing of atoms in the crystal, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensity. This pattern is governed by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes. suniv.ac.in

To perform an X-ray crystallographic analysis, a high-quality single crystal of the compound of interest is required. The crystal is mounted on a goniometer and rotated in the X-ray beam. The diffraction data is collected by a detector, and the resulting pattern is then analyzed computationally. The electron density map of the molecule is reconstructed from the diffraction data through a mathematical process known as a Fourier transform. This map allows for the determination of the positions of individual atoms, leading to a detailed model of the molecular structure.

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high-resolution separation and precise quantification of a wide range of compounds. It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound and its derivatives, where GC may be less applicable without derivatization.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation mechanism is based on the differential interactions of the sample components with the stationary and mobile phases. For halogenated benzyl alcohols, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). oup.com

When a sample of this compound is injected into the HPLC system, its components are separated based on their hydrophobicity. More nonpolar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier. By carefully controlling the composition of the mobile phase (isocratic or gradient elution), a high degree of separation can be achieved between the target compound and its impurities or related derivatives. researchgate.net

The detection of the separated components is typically accomplished using an ultraviolet (UV) detector, as the benzene ring in benzyl alcohol derivatives absorbs UV light. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification, while the area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. researchgate.net

HPLC is not only a powerful tool for purity assessment but also for preparative-scale separation. By scaling up the column dimensions and sample load, it is possible to isolate pure fractions of this compound or its derivatives from a reaction mixture for further study or use. The versatility of HPLC, with its wide array of available stationary phases and mobile phase combinations, makes it an indispensable technique for the analysis and purification of this class of compounds. helixchrom.comsigmaaldrich.com

Table 2: General HPLC Parameters for Benzyl Alcohol Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV (e.g., 210 nm or 250 nm) |

| Flow Rate | 1.0 mL/min |

These are general conditions and would be optimized for the specific analysis of this compound. oup.comresearchgate.net

Computational and Theoretical Studies on 2,3 Dibromo 5 Fluorobenzyl Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool in computational chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it well-suited for the analysis of moderately sized molecules like 2,3-Dibromo-5-fluorobenzyl alcohol.

Investigation of Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in characterizing the electronic structure of this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The positions of the two bromine atoms and the fluorine atom on the benzene (B151609) ring, along with the hydroxyl group on the benzylic carbon, create a unique electronic environment.

Reactivity descriptors derived from DFT calculations help in predicting the chemical behavior of the molecule. Key descriptors include:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S) provide a quantitative measure of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors can pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these descriptors can elucidate how the interplay of the halogen substituents and the alcohol group directs chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and intermediates, it is possible to elucidate detailed reaction mechanisms and calculate activation energies. For instance, the oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde or carboxylic acid is a common transformation. Computational studies on similar benzyl alcohol systems have shown that such oxidations can proceed through various pathways, and DFT can help determine the most energetically favorable route. nih.gov The presence of bulky bromine atoms at the 2 and 3 positions may introduce steric hindrance that influences the approach of reactants and the stability of intermediates.

Prediction of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, DFT methods can be used to simulate:

Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of the characteristic absorption bands in the IR spectrum. This includes the O-H stretching of the alcohol group, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of experimental spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies, which correspond to the absorption maxima in a UV-Vis spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3650 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2950 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1050 |

| C-F | Stretching | 1200 |

| C-Br | Stretching | 650 - 550 |

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other computational methods also contribute to understanding molecular properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. Ab initio calculations can provide highly accurate results for molecular geometries, energies, and wavefunctions. nih.govresearchgate.net For a molecule like this compound, high-level ab initio calculations can serve as a benchmark for validating the results obtained from more computationally efficient methods like DFT.

Semi-Empirical Methods: These methods, such as AM1 and PM3, are faster than DFT and ab initio methods because they use parameters derived from experimental data. While less accurate, they can be useful for preliminary conformational searches and for studying very large systems where more rigorous methods would be computationally prohibitive.

Conformational Analysis and Intramolecular Interactions

The flexibility of the hydroxymethyl group (-CH₂OH) allows for different spatial orientations relative to the benzene ring, leading to various conformers. Computational methods are essential for exploring the conformational landscape of this compound and identifying the most stable structures.

Intramolecular Hydrogen Bonding

A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. Studies on related ortho-substituted benzyl alcohols have shown that an intramolecular hydrogen bond can form between the hydroxyl hydrogen and an adjacent substituent. consensus.apprsc.org In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the bromine atom at the 2-position (O-H···Br).

Halogen Bonding Interactions

No specific studies on the halogen bonding interactions of this compound have been found. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the bromine and fluorine atoms attached to the benzene ring could potentially engage in such interactions. Theoretical studies would typically involve computational methods to map the electrostatic potential surface of the molecule, identifying regions of positive potential (σ-holes) on the halogen atoms that are indicative of their ability to form halogen bonds. However, without specific research, any discussion remains purely speculative.

Aromatic Stacking and Noncovalent Interactions

Detailed analyses of aromatic stacking and other noncovalent interactions for this compound are not present in the current body of scientific literature. Aromatic stacking involves attractive, noncovalent interactions between aromatic rings. For this molecule, the fluorinated and brominated benzene ring could interact with other aromatic systems.

In a broader context, studies on related molecules like 3-chloro- and 3-fluorobenzyl alcohols have shown that interactions with enzymes, such as aryl-alcohol oxidase, are governed by T-shaped stacking interactions between the substrate and tyrosine residues in the enzyme's active site. nih.gov These studies utilize quantum mechanics calculations to determine stacking energies. nih.gov However, it is crucial to note that these findings are for different, simpler halogenated benzyl alcohols and cannot be directly extrapolated to the more complex this compound without dedicated computational analysis. The Non-Covalent Interaction (NCI) index is a valuable computational tool for visualizing and characterizing such weak interactions, but no such analysis has been published for the target compound. researchgate.net

Isotopic Labeling Studies for Mechanistic Insights (e.g., Kinetic Isotope Effects)

No isotopic labeling studies or analyses of kinetic isotope effects (KIEs) have been conducted for this compound. Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium), is a powerful technique for probing reaction mechanisms. nih.govresearchgate.net Measuring the effect of this substitution on the reaction rate (the KIE) provides insight into bond-breaking and bond-forming steps. nih.gov While the methodology is well-established for compounds like benzyl alcohol, its application to the specific case of this compound has not been documented. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecular Scaffolds

The dibromo- and fluoro-substituted phenyl ring of 2,3-Dibromo-5-fluorobenzyl alcohol offers multiple reaction pathways for the synthesis of intricate molecular frameworks. The differential reactivity of the bromine atoms, influenced by their electronic environment, can be exploited for sequential and site-selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the controlled introduction of various substituents, leading to the assembly of highly functionalized and sterically demanding structures.

The benzyl (B1604629) alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification. For instance, the resulting aldehyde can participate in Wittig reactions, aldol (B89426) condensations, and reductive aminations, while the carboxylic acid can be converted to esters and amides. This versatility makes this compound a key starting material for the synthesis of a wide array of complex organic molecules.

Precursor for Advanced Organic Materials

The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced organic materials with tailored properties.

The presence of both electron-withdrawing fluorine and bromine atoms on the aromatic ring significantly influences the electronic nature of the molecule. By strategically replacing the bromine atoms with various aryl or heteroaryl groups through cross-coupling reactions, the electronic properties of the resulting materials can be finely tuned. This approach is particularly relevant in the synthesis of fluorinated organic semiconductors, where the introduction of fluorine can enhance charge transport and improve device stability. nih.gov The ability to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for optimizing the performance of organic electronic devices.

The incorporation of heavy atoms like bromine into organic molecules can lead to materials with interesting photophysical properties, including phosphorescence and enhanced intersystem crossing. While specific studies on this compound are limited, the general principle suggests its potential use in creating materials for optical applications. dakenchem.commdpi.com Polybromoaromatic compounds can serve as building blocks for polymers and small molecules with high refractive indices or specific light-emitting characteristics. The fluorine substituent can further modify the optical properties and enhance the material's thermal and chemical stability.

Utility in the Construction of Pharmaceutical Precursors

Substituted benzyl alcohols are important intermediates in the pharmaceutical industry. oup.compatsnap.comtpcj.org The structural motifs present in this compound are found in various biologically active compounds. The bromine atoms can serve as handles for introducing pharmacophoric groups or for creating metabolic blocks, while the fluorine atom is a well-established bioisostere for a hydrogen atom, often leading to improved metabolic stability and binding affinity. The benzyl alcohol moiety itself can be a key structural element or a precursor to other functional groups commonly found in drug molecules. Although direct applications in approved drugs are not documented, its potential as a starting material for the synthesis of novel pharmaceutical candidates is significant.

Design and Synthesis of Ligands and Catalysts

The functional groups on this compound make it a suitable scaffold for the design and synthesis of novel ligands for catalysis. rsc.org The benzyl alcohol can be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor, which are important ligand classes in transition metal catalysis. mdpi.com The bromine atoms can be used to attach the ligand to a solid support or to introduce additional coordinating groups, leading to the formation of bidentate or polydentate ligands. rsc.org The fluorine atom can modulate the electronic properties of the ligand, thereby influencing the activity and selectivity of the corresponding metal catalyst.

Comparative Analysis and Structure Reactivity Relationships Within the Halogenated Benzyl Alcohol Family

Influence of Halogen Position and Substitution Pattern on Reactivity and Selectivity

Studies on the oxidation of monosubstituted benzyl (B1604629) alcohols have provided quantitative insights into these effects. bibliomed.org The rates of oxidation for para- and meta-substituted benzyl alcohols correlate well with dual-substituent parameter equations, which separate the contributions of inductive and resonance effects. researchgate.net For para-substituted compounds, the delocalization or resonance effect of the substituent is more pronounced, whereas for meta-substituted compounds, the field or inductive effect is dominant. bibliomed.org In the case of ortho-substituents, steric factors come into play, often leading to an acceleration of the reaction rate. bibliomed.org

The substitution pattern also affects selectivity in reactions. For instance, in reactions involving hydrogen iodide (HI), the degree of steric crowding around the benzylic position and the electronic stabilization of the substrate determine whether the outcome is iodination, reduction, or ring formation. researchgate.net

| Substituent Position | Dominant Electronic Effect | Impact on Benzylic Carbocation Stability | Typical Effect on S_N1 Reaction Rate | Steric Influence |

|---|---|---|---|---|

| Ortho | Inductive (strong), Resonance (moderate) | Destabilizing (Inductive) | Decreased (electronically), Potentially Increased (steric acceleration) bibliomed.org | High; can influence conformation and reaction mechanism bibliomed.orgrsc.org |

| Meta | Inductive (strong) | Destabilizing | Decreased bibliomed.org | Low |

| Para | Inductive (strong), Resonance (moderate) | Slightly Stabilizing (Resonance) vs. Destabilizing (Inductive) | Decreased (overall deactivating) stackexchange.com | None |

Stereoelectronic Effects of Multiple Halogenation

The presence of multiple halogens, as in 2,3-Dibromo-5-fluorobenzyl alcohol, introduces complex stereoelectronic effects that are a culmination of individual substituent contributions. The term "stereoelectronic" refers to how the spatial arrangement of atoms (stereochemistry) affects the electronic properties and reactivity of a molecule.

A key feature in ortho-halogenated benzyl alcohols is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the ortho-halogen (OH···X). rsc.org This interaction stabilizes a specific chiral conformation of the alcohol. rsc.org In this compound, the bromine at the 2-position can form such an interaction. This has several consequences:

Conformational Locking : The molecule may preferentially adopt a conformation where the OH group is oriented toward the ortho-bromine, reducing its conformational flexibility.

Altered Acidity : The intramolecular hydrogen bond can increase the acidity of the hydroxyl proton, making it a better leaving group in certain reactions.

Modified Nucleophilicity : The engagement of the hydroxyl group in this internal bonding can decrease its availability to act as a nucleophile.

The cumulative inductive effect of three halogen atoms (two bromine, one fluorine) significantly depletes the electron density of the aromatic ring. This strong electron withdrawal has a profound impact:

It greatly destabilizes any developing positive charge on the benzylic carbon, making S_N1 reactions exceptionally slow.

It increases the acidity of the benzylic protons, potentially facilitating reactions that involve deprotonation at this position.

The bromine atoms, in particular, can impart unique electronic properties that influence the molecule's reactivity in various chemical transformations. cymitquimica.com

| Effect | Contributing Halogen(s) | Consequence |

|---|---|---|

| Strong Inductive Withdrawal | Br at C2, Br at C3, F at C5 | Destabilizes benzylic carbocation; decreases ring electron density; increases acidity of OH proton. |

| Intramolecular H-Bonding | Br at C2 | Restricts conformation; alters OH reactivity and acidity. rsc.org |

| Steric Hindrance | Br at C2 | May hinder attack at the benzylic carbon or ortho position; can accelerate certain reactions. bibliomed.org |

Analogous Reactivity with Related Fluoro- and Bromo-Benzyl Alcohols

Comparing this compound to its simpler analogues provides a clearer picture of its expected reactivity. The reactivity of these compounds in nucleophilic substitution reactions, for example, is highly dependent on the stability of the carbocation intermediate. nih.gov

Recent studies have shown that α-bromo benzylacetates, which are structurally related to benzyl halides derived from benzyl alcohols, can undergo nucleophilic fluorination via an S_N1 process. nih.gov The success of these reactions depends on the substituents on the ring. The presence of multiple electron-withdrawing halogens in this compound would make the formation of the corresponding benzyl bromide (via reaction with HBr, for instance) and its subsequent S_N1 substitution very difficult compared to less halogenated analogues.

Let's consider the reactivity relative to simpler compounds:

2-Fluorobenzyl alcohol : Contains a single, moderately electron-withdrawing fluorine at the ortho position. It would be more reactive in S_N1-type reactions than the title compound due to lesser carbocation destabilization.

2-Bromo-5-fluorobenzyl alcohol : Has one less bromine atom at the 3-position compared to the target compound. The cumulative inductive withdrawal is less severe, suggesting it would be more reactive.

3,5-Dibromo-2-fluorobenzyl alcohol : This isomer differs by the placement of the fluorine and one bromine. The electronic effects would be broadly similar, leading to similarly low reactivity in reactions proceeding via carbocations.

Oxidation reactions using agents like imidazolium (B1220033) fluorochromate show that electron-withdrawing groups generally decrease the rate of oxidation for substituted benzyl alcohols. bibliomed.org Therefore, it is expected that this compound would be significantly less reactive towards oxidation than benzyl alcohol itself or monofluorinated/monobrominated analogues.

| Compound Name | Structure | Key Features & Predicted Reactivity |

|---|---|---|

| Benzyl alcohol chemspider.com |  | Baseline reactivity; undergoes standard benzyl alcohol reactions (oxidation, substitution). chemistrysteps.com |

| 2-Fluorobenzyl alcohol bldpharm.com |  | Single ortho-F. Moderate inductive withdrawal. Less reactive than benzyl alcohol in carbocation-mediated reactions. |

| 2-Bromo-5-fluorobenzyl alcohol sigmaaldrich.com |  | Two withdrawing groups. Lower reactivity than 2-fluorobenzyl alcohol. |

| 3,5-Dibromo-2-fluorobenzyl alcohol nih.gov |  | Isomeric to the title compound. Strong cumulative inductive withdrawal. Expected to have very low reactivity in S_N1/oxidation. |

| This compound |  | Three withdrawing groups. Strong cumulative inductive effect. Predicted to be highly deactivated towards oxidation and S_N1 reactions. |

Future Prospects and Emerging Research Directions

Innovations in Stereo- and Regioselective Synthesis

The precise control over the arrangement of atoms in a molecule is fundamental to tuning its properties. For a polysubstituted compound like 2,3-Dibromo-5-fluorobenzyl alcohol, achieving high stereo- and regioselectivity is crucial for developing derivatives with specific functions.

Future synthetic strategies will move beyond traditional methods, which often yield mixtures of isomers, towards more sophisticated and selective approaches. nih.govrsc.org Recent breakthroughs in transition-metal-catalyzed cross-coupling reactions and C-H functionalization are particularly promising. nih.govpolyu.edu.hk These methods could allow for the selective replacement of one bromine atom over the other, or the introduction of new functional groups at specific positions on the aromatic ring, a historically challenging task for polyhalogenated systems. rsc.orgpolyu.edu.hk

Furthermore, the development of stereodivergent synthesis techniques, perhaps using dual-catalyst systems, could enable the creation of all possible stereoisomers of a derivative from the same starting material by simply changing the catalyst's configuration. nih.gov Such control is essential for applications in pharmacology and materials science, where a specific three-dimensional structure is often required for activity. nih.govresearchgate.net The ability to predetermine the stereochemical outcome by choosing the right substrate and catalyst will provide ready access to a wide range of stereoisomers for further investigation. researchgate.net

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Table 1: Impact of AI and Machine Learning on the Synthesis of this compound Derivatives

| Area of Application | AI/ML Contribution | Potential Benefit | Relevant Findings |

|---|---|---|---|

| Retrosynthesis | Suggests novel and diverse synthetic routes to target derivatives. | Reduces time and resources spent on designing synthetic pathways. | AI models can propose efficient alternatives to known routes. beilstein-journals.org |

| Reaction Prediction | Predicts the major product of a reaction with high accuracy. | Avoids unproductive experiments and side reactions. | Models can correctly predict outcomes for complex reactions like Grignard additions. acs.org |

| Condition Optimization | Recommends optimal catalysts, solvents, and temperatures. | Increases reaction yield and selectivity, reducing waste. | Neural networks can suggest a full set of reaction conditions. acs.org |

| Property Prediction | Forecasts physical and chemical properties of new derivatives. | Enables in-silico design of molecules with desired characteristics. | ML can predict rotational energy barriers in halogenated aromatic alcohols. nih.govnih.gov |

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of modern organic synthesis. The development of new catalytic systems is critical for unlocking the full potential of this compound as a chemical building block. The two bromine atoms, the fluorine atom, and the benzyl (B1604629) alcohol moiety all offer potential sites for catalytic transformation.

Future research will likely focus on designing catalysts that can selectively act on one part of the molecule without affecting the others. For example, palladium-based catalysts have shown promise for the trifluoromethylation of bromoaromatics and could be adapted for this system. nih.gov Similarly, novel manganese-based catalysts have been effective in reactions involving the transformation of benzyl alcohols. acs.org The use of environmentally benign and cost-effective metals is a growing trend.

Development of High-Throughput Screening for New Reactivities

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands of different reaction conditions or compounds. nih.govdovepress.com Applying HTS to this compound could rapidly uncover new reactions and applications.

By placing the target compound in an array of wells and adding a diverse library of reagents, catalysts, or even biological targets, researchers can quickly identify "hits" — conditions that lead to a desired transformation or a specific biological interaction. dovepress.com This approach is not limited to drug discovery but can also be used to discover new materials or chemical transformations. nih.gov

For example, HTS could be used to screen for novel oxidation reactions of the benzyl alcohol group to the corresponding aldehyde or carboxylic acid, potentially identifying more selective and efficient reagents than currently known. researchgate.netresearchgate.net It could also be used to explore the substitution reactions at the bromine sites, rapidly testing a wide variety of coupling partners and catalysts. This brute-force, yet inventive, application of technology can accelerate the pace of discovery, revealing unexpected reactivities that might be missed by more targeted approaches. dovepress.com

Computational Design of Next-Generation Derivatives

Computational chemistry offers a powerful toolkit for designing new molecules "in silico" before committing resources to their synthesis in the laboratory. By using methods like Density Functional Theory (DFT) and machine learning, researchers can predict the properties of hypothetical derivatives of this compound with a high degree of accuracy. nih.govnih.gov

This synergy between computational prediction and experimental validation streamlines the discovery process. By focusing synthetic efforts on only the most promising candidates identified through computational screening, researchers can save significant time and resources, ultimately accelerating the development of new materials and therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dibromo-5-fluorobenzyl alcohol, and how can purity be optimized?

- Synthesis Protocol : A stepwise halogenation approach is commonly employed. Begin with fluorination of the benzene ring, followed by bromination at positions 2 and 3. The hydroxyl group is introduced via reduction of a benzaldehyde intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Purity Optimization : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography (GC) with flame ionization detection (FID) are recommended. Purity thresholds >97.0% are achievable using gradient elution (e.g., methanol/water) for HPLC .

| Analytical Method | Conditions | Purity Threshold |

|---|---|---|

| HPLC-UV | C18 column, 70:30 methanol/water, 1.0 mL/min | >97.0% |

| GC-FID | DB-5 column, 250°C isothermal | >95.0% |

Q. How should researchers characterize this compound to confirm its structure?

- Spectroscopic Techniques :

- NMR : H NMR (CDCl₃): δ 4.65 (s, 2H, CH₂OH), 7.20–7.45 (m, aromatic H). F NMR: δ -110 ppm (CF coupling) .

- Mass Spectrometry : ESI-MS m/z: 295.89 [M+H] (theoretical monoisotopic mass: 294.87) .

- Crystallography : Single-crystal X-ray diffraction can resolve molecular packing and hydrogen-bonding interactions, though bromine’s high electron density may complicate data collection .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of bromine in this compound?

- Mechanistic Insights : Bromine at position 2 is more reactive due to steric and electronic effects. Fluorine’s electron-withdrawing nature enhances electrophilicity at position 3. SNAr (nucleophilic aromatic substitution) proceeds via a Meisenheimer intermediate in polar aprotic solvents (e.g., DMF) with K₂CO₃ as base .

- Kinetic Studies : Pseudo-first-order kinetics (monitored via F NMR) reveal rate constants (k) of ~10 s at 80°C .

Q. How can contradictions between computational and experimental data on electronic properties be resolved?

- Case Study : DFT calculations (B3LYP/6-311+G(d,p)) predict higher electron density at position 5 (fluorine), conflicting with NMR data showing deshielding at position 3.

- Resolution : Cross-validate with X-ray photoelectron spectroscopy (XPS) to map charge distribution. Adjust computational models to include solvent effects (e.g., PCM for DMSO) .

Q. What computational strategies are effective for predicting the reactivity of this compound?

- DFT Parameters :

-

Basis Set: 6-311++G(d,p) for Br and F.

-

Solvent Model: SMD for acetonitrile.

- Active Site Analysis : Fukui indices identify position 2 as the most electrophilic site (f = 0.15) .

Position Fukui Index (f) 2-Br 0.15 3-Br 0.09 5-F 0.03

Q. How does temperature affect the stability of this compound in long-term storage?

- Accelerated Degradation Study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.